REACTION_CXSMILES
|
[CH3:1][N:2]([C:4]1[CH:9]=[CH:8][C:7]([C:10]([C:12]2[CH:17]=[CH:16][C:15]([N:18]([CH3:20])[CH3:19])=[CH:14][CH:13]=2)=[NH:11])=[CH:6][CH:5]=1)[CH3:3].Cl.CC(C)=O>O>[CH3:20][N:18]([C:15]1[CH:14]=[CH:13][C:12]([C:10]([C:7]2[CH:6]=[CH:5][C:4]([N:2]([CH3:3])[CH3:1])=[CH:9][CH:8]=2)=[NH:11])=[CH:17][CH:16]=1)[CH3:19] |f:0.1|
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
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reactant
|
Smiles
|
CN(C)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(C)C.Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
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340 parts by weight of 30% soda are added to this suspension
|
Type
|
CUSTOM
|
Details
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rises from 20°
|
Type
|
CUSTOM
|
Details
|
22°C. to 35°C
|
Type
|
CUSTOM
|
Details
|
following by precipitation of the Auramine base in crystalline form
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Type
|
CUSTOM
|
Details
|
to return to ambient temperature
|
Type
|
TEMPERATURE
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Details
|
is cooled to 0°-5°C. for 4 hours
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed twice with 400 parts by weight of 50% acetonewater mixture
|
Type
|
CUSTOM
|
Details
|
The filtered material is then dried at 70°-80°C. for 24 hours
|
Duration
|
24 h
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |